4-Chloro-2-methylpyridine hydrochloride 4-Chloro-2-methylpyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 41753-34-8
VCID: VC3779609
InChI: InChI=1S/C6H6ClN.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H
SMILES: CC1=NC=CC(=C1)Cl.Cl
Molecular Formula: C6H7Cl2N
Molecular Weight: 164.03 g/mol

4-Chloro-2-methylpyridine hydrochloride

CAS No.: 41753-34-8

Cat. No.: VC3779609

Molecular Formula: C6H7Cl2N

Molecular Weight: 164.03 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methylpyridine hydrochloride - 41753-34-8

Specification

CAS No. 41753-34-8
Molecular Formula C6H7Cl2N
Molecular Weight 164.03 g/mol
IUPAC Name 4-chloro-2-methylpyridine;hydrochloride
Standard InChI InChI=1S/C6H6ClN.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H
Standard InChI Key GEFCQVXTSKQUPS-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)Cl.Cl
Canonical SMILES CC1=NC=CC(=C1)Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

4-Chloro-2-methylpyridine hydrochloride consists of a pyridine ring with a chlorine atom at the 4-position and a methyl group at the 2-position, formulated as a hydrochloride salt. The structure represents a halogenated heterocyclic compound with the molecular formula C₆H₆ClN·HCl and an estimated molecular weight of approximately 164.03 g/mol (for the free base) and around 200.5 g/mol for the hydrochloride salt.

Based on structural analysis, this compound would likely possess the following identification parameters:

ParameterValue/Description
IUPAC Name4-chloro-2-methylpyridine hydrochloride
Molecular FormulaC₆H₆ClN·HCl
Molecular Weight~200.5 g/mol
Physical AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water and polar organic solvents
Melting PointEstimated range of 160-190°C

Chemical Reactivity

The chemical reactivity of 4-Chloro-2-methylpyridine hydrochloride is influenced by several structural features:

  • The pyridine nitrogen serves as a weak base, with its basicity reduced by the electron-withdrawing chlorine substituent

  • The chlorine at the 4-position activates the ring toward nucleophilic aromatic substitution

  • The methyl group at the 2-position can undergo functionalization through radical or base-mediated reactions

  • The hydrochloride salt form enhances water solubility compared to the free base form

This reactivity profile makes the compound valuable as a synthetic intermediate, particularly in the preparation of more complex heterocyclic systems relevant to pharmaceutical development.

Synthesis Methods

Synthetic Routes

The synthesis of 4-Chloro-2-methylpyridine hydrochloride can potentially be accomplished through several approaches, drawing on established methods for preparing substituted pyridines.

Direct Chlorination Approach

One potential synthetic pathway involves the selective chlorination of 2-methylpyridine:

  • Treatment of 2-methylpyridine with a chlorinating agent (such as N-chlorosuccinimide or sulfuryl chloride)

  • Selective chlorination at the 4-position, which is favored due to electronic effects

  • Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent

The selectivity of this approach depends on careful control of reaction conditions, as multiple chlorination can occur without proper optimization.

From 4-Hydroxypyridine Derivatives

An alternative synthetic route may involve:

  • Starting with 4-hydroxy-2-methylpyridine

  • Conversion of the hydroxyl group to chloride using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Formation of the hydrochloride salt

Laboratory Scale Preparation Considerations

For laboratory-scale synthesis, several factors require consideration to ensure product purity and yield:

ParameterRecommended Conditions
Temperature0-25°C for chlorination; careful monitoring required
SolventAnhydrous conditions (THF, dichloromethane, or chloroform)
CatalystLewis acids may facilitate chlorination (e.g., AlCl₃)
PurificationRecrystallization from appropriate solvents
Yield OptimizationControl of stoichiometry and reaction time

Analytical Characterization

Spectroscopic Analysis

The structural confirmation of 4-Chloro-2-methylpyridine hydrochloride would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would reveal characteristic signals:

  • Aromatic protons of the pyridine ring (expected between δ 7.0-9.0 ppm)

  • Methyl protons (singlet around δ 2.5-2.7 ppm)

  • Potential broadening of signals due to the hydrochloride salt formation

¹³C NMR would show:

  • Pyridine carbon signals (115-160 ppm range)

  • Methyl carbon signal (approximately 20-25 ppm)

  • Carbon bearing the chlorine substituent (downfield shift)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • C=N stretching vibrations of the pyridine ring (1580-1600 cm⁻¹)

  • C-H stretching of methyl group (2900-3000 cm⁻¹)

  • C-Cl stretching (700-800 cm⁻¹)

  • N-H stretching from hydrochloride salt formation (2400-2800 cm⁻¹, broad)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be valuable for purity assessment and structural confirmation, respectively.

MethodPurposeTypical Conditions
HPLCPurity determinationC18 column, gradient elution with acetonitrile/water
GC-MSMolecular weight confirmationDB-5 column, temperature program 60-280°C
TLCReaction monitoringSilica plates, ethyl acetate/hexane or dichloromethane/methanol

Applications in Research and Industry

Synthetic Applications

4-Chloro-2-methylpyridine hydrochloride serves as a versatile building block in organic synthesis:

  • The reactive chlorine at the 4-position enables nucleophilic aromatic substitution reactions, allowing introduction of various functional groups

  • The methyl group at the 2-position can be functionalized through oxidation or radical bromination

  • The pyridine nitrogen allows for N-oxide formation, enabling further functionalization patterns

These characteristics make the compound valuable in the synthesis of more complex molecular structures.

Therapeutic AreaPotential ApplicationActivity Mechanism
AntimicrobialDevelopment of antibacterial agentsInteraction with bacterial cell processes
Anti-inflammatoryPrecursors for anti-inflammatory drugsPotential cyclooxygenase (COX) inhibition
Central Nervous SystemNeuroactive compound developmentReceptor binding capabilities

Pyridine-based compounds with chloro and methyl substitutions have been incorporated into various pharmaceutical agents, suggesting similar potential for 4-Chloro-2-methylpyridine hydrochloride as a starting material for drug discovery efforts.

Analytical Chemistry Applications

The compound could serve as:

  • A standard compound for analytical method development

  • A reagent for specific chemical transformations

  • A reference material for spectroscopic studies

Biological Activity Profile

Structure-Activity Relationships

While specific biological activity data for 4-Chloro-2-methylpyridine hydrochloride is limited, structure-activity relationship (SAR) analysis of similar pyridine derivatives suggests potential biochemical interactions:

  • The pyridine nitrogen can participate in hydrogen bonding with biological targets

  • The chlorine substituent enhances lipophilicity and may contribute to membrane permeability

  • The methyl group provides a site for metabolic oxidation and potential metabolite formation

Safety AspectConsideration
Acute ToxicityLikely to cause irritation to skin, eyes, and respiratory system
Chronic ExposurePotential for cumulative effects; avoid repeated exposure
Environmental ImpactProper disposal required to prevent environmental contamination
Handling RequirementsUse of appropriate personal protective equipment recommended

Comparative Analysis with Related Compounds

Structural Analogues

A comparison with structurally related compounds provides insights into the potential properties and reactivity of 4-Chloro-2-methylpyridine hydrochloride:

CompoundKey DifferencesImplications
4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochlorideAdditional chloromethyl and methyl groupsEnhanced reactivity, different steric profile
2-Chloro-4-methylpyridineReversed substitution patternDifferent electronic distribution, altered reactivity
4-Bromo-2-methylpyridineBromine instead of chlorineMore reactive toward nucleophilic substitution

Physical Property Comparison

The physical properties of 4-Chloro-2-methylpyridine hydrochloride can be estimated through comparison with similar compounds:

Property4-Chloro-2-methylpyridine HCl4-Chloropyridine HCl2-Methylpyridine HCl
Solubility in WaterHigh (salt form)HighHigh
Melting PointEstimated 160-190°C178-180°C170-173°C
pKaEstimated 2.5-3.5~3.8~5.7
StabilityMoisture sensitiveMoisture sensitiveRelatively stable

Future Research Directions

Synthesis Optimization

Future research could focus on:

  • Development of greener synthetic routes with reduced environmental impact

  • Improved regioselectivity in the chlorination step

  • Catalytic methods for functionalization of the methyl group

  • Scaled-up synthesis procedures for industrial applications

Application Development

Promising research directions include:

  • Exploration of biological activity through systematic screening

  • Development as a building block for pharmaceutical libraries

  • Investigation of coordination chemistry with various metals

  • Utilization in materials science applications

Analytical Method Development

Further research could establish:

  • Validated analytical methods for purity determination

  • Stability studies under various storage conditions

  • Metabolism and degradation pathway analysis

  • Chromatographic fingerprinting for identification

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